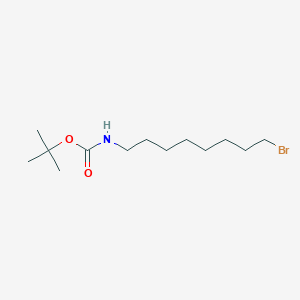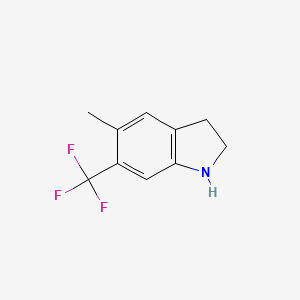
5-甲基-6-(三氟甲基)吲哚
描述
5-Methyl-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C10H10F3N . It has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The InChI code for 5-Methyl-6-(trifluoromethyl)indoline is 1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 .Chemical Reactions Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Physical And Chemical Properties Analysis
5-Methyl-6-(trifluoromethyl)indoline has a molecular weight of 201.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .科学研究应用
Application 1: Metal-free oxidative trifluoromethylation of indoles
- Summary of the Application: This research describes a method of synthesizing 2-trifluoromethylindoles from indoles using 5-Methyl-6-(trifluoromethyl)indoline . The process selectively introduces trifluoromethyl to indoles on the C2 position .
- Methods of Application/Experimental Procedures: The desired product can be obtained in 0.7 g yield . The method uses easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions .
- Results/Outcomes: The research suggests that a radical intermediate may be involved in this transformation .
Application 2: Palladium-catalyzed regioselective functionalization
- Summary of the Application: This research describes a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This method provides a direct but controllable access to a variety of structurally diverse trifluoromethyl-containing indoles and indolines .
- Methods of Application/Experimental Procedures: The method involves 1,1-geminal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chloride, enabling the [4 + 1] annulation to produce indoles . For β,γ-alkenes, a [3 + 2] heteroannulation with the hydrolysis product of trifluoroacetimidoyl chloride through 1,2-vicinal difunctionalization of alkenes occurs to deliver indoline products .
- Results/Outcomes: The structure of alkene substrates differentiates the regioselectivity of the reaction .
Application 3: Biological Potential of Indole Derivatives
- Summary of the Application: Indole derivatives, including those containing trifluoromethyl groups, have been found to have various biologically vital properties . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures for this use are not detailed in the source .
- Results/Outcomes: The outcomes of these applications are broad, as indole derivatives have been found to be effective in treating a variety of health conditions .
Application 4: Use in Molecular Simulations
- Summary of the Application: “5-Methyl-6-(trifluoromethyl)indoline” can be used in molecular simulations . These simulations can help understand the behavior of this molecule in different conditions and predict its properties .
- Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures for this use are not detailed in the source .
- Results/Outcomes: The outcomes of these applications are broad, as molecular simulations can provide valuable insights into the properties and behavior of the molecule .
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
There is ongoing research into the synthesis of diverse products from the same starting materials, including 5-Methyl-6-(trifluoromethyl)indoline . This includes the development of a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .
属性
IUPAC Name |
5-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDNGKSDFPRJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441041 | |
| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(trifluoromethyl)indoline | |
CAS RN |
200711-22-4 | |
| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

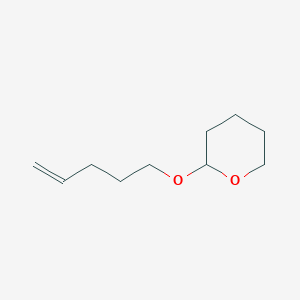
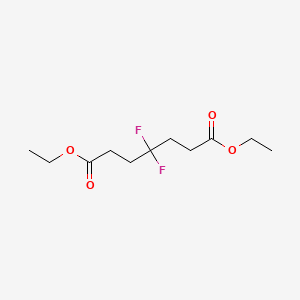

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)


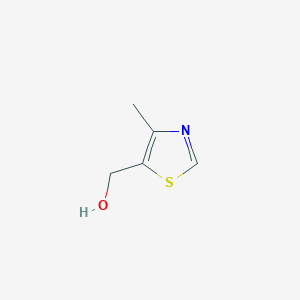


![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
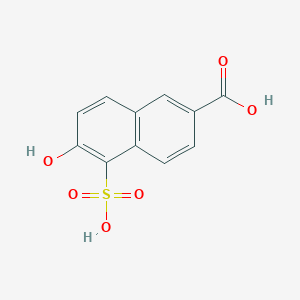
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
